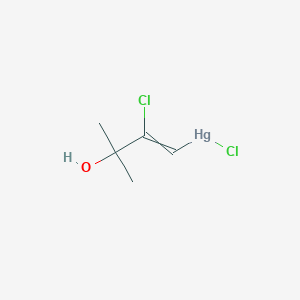
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury is an organomercury compound characterized by the presence of both chlorine and hydroxyl functional groups attached to a butenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 2-chloro-3-hydroxy-3-methylbut-1-ene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The mercury center can be reduced to form elemental mercury.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of elemental mercury and a dechlorinated product.
Substitution: Formation of substituted organomercury compounds.
科学研究应用
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins. The mercury center can form strong bonds with sulfur atoms in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction is a key factor in its toxicity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
1-Chloro-3-methyl-2-butene: Similar structure but lacks the hydroxyl and mercury groups.
3-Chloro-3-methyl-1-butyne: Contains a triple bond instead of a double bond.
2-Butene, 1-chloro-3-methyl: Similar structure but without the hydroxyl group.
Uniqueness
Chloro(2-chloro-3-hydroxy-3-methylbut-1-en-1-yl)mercury is unique due to the presence of both chlorine and hydroxyl functional groups attached to a butenyl chain, along with a mercury center. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
63025-10-5 |
|---|---|
分子式 |
C5H8Cl2HgO |
分子量 |
355.61 g/mol |
IUPAC 名称 |
chloro-(2-chloro-3-hydroxy-3-methylbut-1-enyl)mercury |
InChI |
InChI=1S/C5H8ClO.ClH.Hg/c1-4(6)5(2,3)7;;/h1,7H,2-3H3;1H;/q;;+1/p-1 |
InChI 键 |
DVZWVEZIGRUXEU-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C(=C[Hg]Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


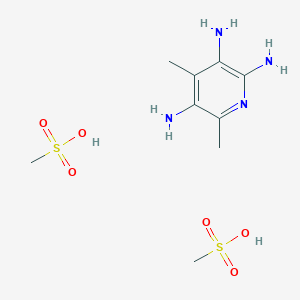
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

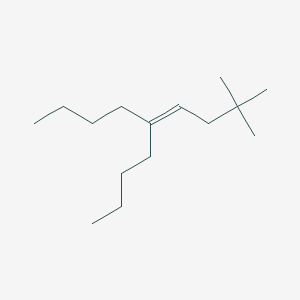
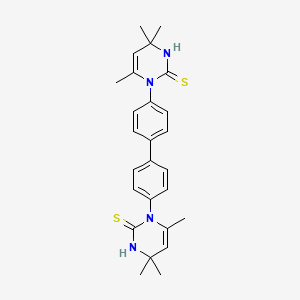
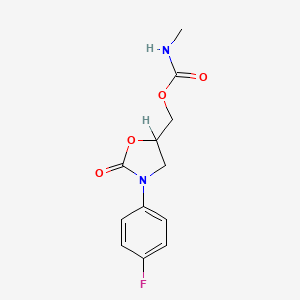

![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)

![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)




